1-(5-Chloro-2-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one is a synthetic organic compound It is characterized by the presence of a chloro-substituted methoxyphenyl group and a pyridinyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with 2-pyridylacetic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
61395-12-8 |
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Molecular Formula |
C14H12ClNO3 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2-(1-oxidopyridin-1-ium-2-yl)ethanone |
InChI |
InChI=1S/C14H12ClNO3/c1-19-14-6-5-10(15)8-12(14)13(17)9-11-4-2-3-7-16(11)18/h2-8H,9H2,1H3 |
InChI Key |
BFHZUNNXZQWESV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CC2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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